N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide

Description

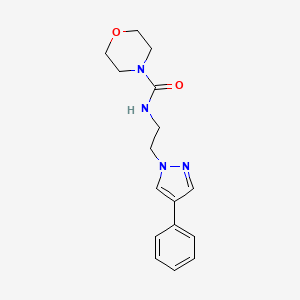

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide is a synthetic organic compound featuring a morpholine ring linked via a carboxamide group to an ethyl chain substituted with a 4-phenylpyrazole moiety. This structure combines two pharmacologically significant motifs: the morpholine ring, known for enhancing solubility and bioavailability, and the pyrazole ring, commonly associated with kinase inhibition and anti-inflammatory activity .

Properties

IUPAC Name |

N-[2-(4-phenylpyrazol-1-yl)ethyl]morpholine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O2/c21-16(19-8-10-22-11-9-19)17-6-7-20-13-15(12-18-20)14-4-2-1-3-5-14/h1-5,12-13H,6-11H2,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJXBBSVIGBQDAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)NCCN2C=C(C=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an α,β-unsaturated carbonyl compound.

Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.

Formation of the Morpholine Ring: The morpholine ring is synthesized through the reaction of diethanolamine with a suitable dehydrating agent.

Coupling of the Pyrazole and Morpholine Rings: The final step involves coupling the pyrazole and morpholine rings through a nucleophilic substitution reaction, forming the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can also be employed for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features

Target Compound :

- Structure : Morpholine-4-carboxamide → ethyl linker → 4-phenylpyrazole.

- Key Functional Groups: Pyrazole (aromatic heterocycle with phenyl substitution). Morpholine (six-membered saturated ring with one oxygen and one nitrogen atom).

Analog 1 : N-(4-Chlorophenyl)morpholine-4-carboxamide ()**

- Structure : Morpholine-4-carboxamide → direct attachment to 4-chlorophenyl.

- Key Differences: Lacks the pyrazole and ethyl linker.

- Crystallography : Morpholine adopts a chair conformation, stabilized by N–H⋯O hydrogen bonds .

Analog 2 : β-Lactam-Morpholine Derivatives ()**

- Examples : Compounds 2a–2e (e.g., N-(4-(3-(4-methoxyphenyl)-4-oxoazetidin-2-yl)phenyl)morpholine-4-carboxamide).

- Structure : Morpholine-4-carboxamide linked to β-lactam rings with varied aryloxy substitutions.

- Key Differences: Presence of β-lactam (azetidin-2-one) instead of pyrazole.

Analog 3 : 1-methyl-3-(morpholin-4-ylcarbonyl)-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1H-pyrazole-5-carboxamide ()**

- Structure : Dual pyrazole rings (one nitro-substituted) linked to morpholine via carboxamide.

- Methyl substitution on pyrazole may sterically hinder interactions compared to the target’s phenyl group.

Physical and Spectral Properties

Biological Activity

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide (referred to as compound 1) is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and as an androgen receptor modulator. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

Compound 1 features a morpholine ring linked to a pyrazole moiety, which is known for its diverse biological activities. The synthesis typically involves multi-step organic reactions, including the formation of the pyrazole ring followed by the attachment of the morpholine and carboxamide functionalities.

General Structure

The general structure of compound 1 can be represented as follows:

Anticancer Properties

Recent studies have shown that compound 1 exhibits significant anticancer activity. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For example, it has been reported to affect ovarian cancer cells by inducing apoptosis and cell cycle arrest at specific phases (S and G2/M) through the modulation of critical signaling pathways.

Table 1: Anticancer Activity of Compound 1

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A2780 (Ovarian) | 0.127 | Induces apoptosis, cell cycle arrest |

| MCF7 (Breast) | 0.560 | Inhibition of proliferation |

| PC3 (Prostate) | 0.200 | AR antagonism, reduced cell viability |

Androgen Receptor Modulation

Compound 1 has also been identified as a potent antagonist of the androgen receptor (AR), which is crucial in the treatment of prostate cancer. It shows high affinity for AR and effectively inhibits its activity in cells overexpressing this receptor.

Table 2: Androgen Receptor Activity

| Parameter | Value |

|---|---|

| Binding Affinity (Ki) | 0.005 µM |

| AR Antagonism | High |

| Agonistic Activity | Minimal |

Structure-Activity Relationships (SAR)

The biological activity of compound 1 can be attributed to its structural features. Modifications in the pyrazole and morpholine moieties significantly influence its potency and selectivity.

Key Findings from SAR Studies

- Pyrazole Substituents : Variations in the phenyl group on the pyrazole ring alter binding affinity and selectivity towards AR.

- Morpholine Modifications : Changes in the carboxamide group impact solubility and bioavailability.

- Linker Length : The ethylene linker between the pyrazole and morpholine influences overall activity.

Case Study 1: Ovarian Cancer Treatment

A study evaluated compound 1's efficacy against A2780 ovarian cancer cells, revealing an IC50 value of 0.127 µM, indicating potent antiproliferative effects. Mechanistic studies showed that it reduced retinoblastoma phosphorylation, leading to cell cycle arrest.

Case Study 2: Prostate Cancer

In another investigation focusing on prostate cancer, compound 1 demonstrated strong AR antagonistic properties, significantly inhibiting cell growth in AR-overexpressing PC3 cells with an IC50 value of 0.200 µM.

Q & A

What synthetic methodologies are recommended for the preparation of N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide?

Level: Basic

Answer:

The synthesis typically involves coupling a pyrazole derivative with a morpholine-4-carboxamide intermediate. A common approach includes:

- Step 1: Activation of the carboxylic acid group in morpholine-4-carboxamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to form an active ester intermediate .

- Step 2: Reaction with 2-(4-phenyl-1H-pyrazol-1-yl)ethylamine under inert conditions (e.g., nitrogen atmosphere) to form the final carboxamide bond .

- Purification: Column chromatography (e.g., silica gel, eluent CH₂Cl₂:MeOH gradients) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Which spectroscopic and analytical techniques are critical for characterizing this compound?

Level: Basic

Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR):

- Infrared Spectroscopy (IR): Detects C=O (1680–1700 cm⁻¹), C=N (1600–1650 cm⁻¹), and NH (3300–3400 cm⁻¹) stretches .

- Mass Spectrometry (ESI-MS): Validates molecular weight (e.g., [M+H]⁺ at m/z ~382) .

- High-Performance Liquid Chromatography (HPLC): Ensures purity (>98%) using reverse-phase C18 columns and acetonitrile/water gradients .

How can researchers optimize reaction yields during the synthesis of this compound?

Level: Advanced

Answer:

Optimization strategies include:

- Solvent Selection: Polar aprotic solvents (e.g., DMF or CH₂Cl₂) enhance coupling efficiency by stabilizing intermediates .

- Catalyst Loading: Adjusting EDCI/HOBt ratios (1.2–1.5 equivalents) to minimize side reactions .

- Temperature Control: Maintaining 0–5°C during activation and room temperature for coupling improves selectivity .

- Workup Protocols: Sequential washes with NaHCO₃ (to remove unreacted acid) and brine (to eliminate polar impurities) enhance crude product quality .

How should discrepancies in biological activity data across studies be addressed?

Level: Advanced

Answer:

Contradictions in activity (e.g., varying IC₅₀ values) may arise from:

- Assay Variability: Differences in cell lines (e.g., HEK293 vs. CHO) or readout methods (fluorescence vs. luminescence) .

- Compound Stability: Degradation under assay conditions (e.g., pH-dependent hydrolysis of the carboxamide group). Validate stability via LC-MS before testing .

- Purity Thresholds: Impurities >2% (e.g., unreacted starting materials) can skew results. Re-evaluate activity using HPLC-purified batches .

What strategies are effective for structure-activity relationship (SAR) studies targeting this compound?

Level: Advanced

Answer:

SAR approaches include:

- Core Modifications:

- Functional Group Interrogation:

- In Silico Modeling: Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like kinase domains or GPCRs .

What are the recommended protocols for evaluating this compound’s metabolic stability?

Level: Advanced

Answer:

- In Vitro Microsomal Assays: Incubate with liver microsomes (human/rat) and NADPH cofactor. Monitor parent compound depletion via LC-MS/MS over 60 minutes .

- CYP450 Inhibition Screening: Use fluorogenic substrates (e.g., CYP3A4: midazolam) to assess competitive/non-competitive inhibition .

- Plasma Stability: Incubate in plasma (37°C, pH 7.4) and quantify degradation products. Instability >20% at 1 hour suggests need for prodrug strategies .

How can researchers resolve conflicting data in solubility and formulation studies?

Level: Advanced

Answer:

- Solubility Enhancement: Test co-solvents (e.g., PEG-400, DMSO) or cyclodextrin complexes. For example, 10% β-cyclodextrin increases aqueous solubility by 15-fold .

- pH-Dependent Solubility: Titrate from pH 1.2 (simulated gastric fluid) to 7.4 (blood). Poor solubility at pH >6 suggests salt formation (e.g., HCl salt) .

- Formulation Screening: Compare nanoemulsions, liposomes, and solid dispersions for bioavailability improvements using in situ perfusion models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.